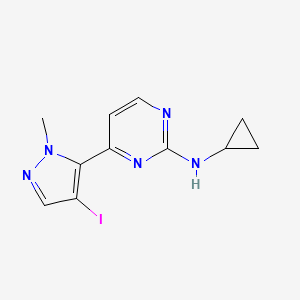
(1-methyl-1H-pyrrol-2-yl)carbonylphosphoramidic dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-methyl-1H-pyrrol-2-yl)carbonylphosphoramidic dichloride typically involves the reaction of 1-methyl-1H-pyrrole-2-carboxylic acid with phosphoryl chloride (POCl3) under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or chloroform. The reaction mixture is then heated to reflux, and the product is isolated by distillation or crystallization .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions
(1-methyl-1H-pyrrol-2-yl)carbonylphosphoramidic dichloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by nucleophiles such as amines, alcohols, or thiols.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, chloroform
Catalysts: Lewis acids such as aluminum chloride (AlCl3) or boron trifluoride (BF3)
Conditions: Reflux, inert atmosphere
Major Products Formed
Substitution Products: Depending on the nucleophile used, the major products can be phosphoramidates, phosphorothioates, or phosphorates.
Hydrolysis Products: Phosphoramidic acid derivatives.
Wissenschaftliche Forschungsanwendungen
(1-methyl-1H-pyrrol-2-yl)carbonylphosphoramidic dichloride is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Biology: Employed in the modification of biomolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (1-methyl-1H-pyrrol-2-yl)carbonylphosphoramidic dichloride involves the formation of covalent bonds with nucleophilic sites on target molecules. The chlorine atoms in the compound are highly reactive and can be displaced by nucleophiles, leading to the formation of stable phosphoramidic derivatives. These derivatives can interact with various molecular targets, including enzymes and receptors, thereby modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1-methyl-1H-pyrrol-2-yl)carbonylphosphonic dichloride
- (1-methyl-1H-pyrrol-2-yl)carbonylphosphorothioic dichloride
- (1-methyl-1H-pyrrol-2-yl)carbonylphosphorodithioic dichloride
Uniqueness
(1-methyl-1H-pyrrol-2-yl)carbonylphosphoramidic dichloride is unique due to its specific reactivity and the stability of its phosphoramidic derivatives. Compared to similar compounds, it offers a broader range of applications in both research and industrial settings .
Eigenschaften
Molekularformel |
C6H7Cl2N2O2P |
|---|---|
Molekulargewicht |
241.01 g/mol |
IUPAC-Name |
N-dichlorophosphoryl-1-methylpyrrole-2-carboxamide |
InChI |
InChI=1S/C6H7Cl2N2O2P/c1-10-4-2-3-5(10)6(11)9-13(7,8)12/h2-4H,1H3,(H,9,11,12) |
InChI-Schlüssel |
WCWRDCLEQQQPTI-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CC=C1C(=O)NP(=O)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyl 2-(bromomethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B13059113.png)

![5-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13059130.png)
![2-(4-Acetylphenylamino)-N,N-diisopentyl-1-(3-(piperidin-1-yl)propyl)-1H-benzo[d]imidazole-6-carboxamide](/img/structure/B13059138.png)
![1-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13059143.png)
![(Z)-{1-[3-(morpholin-4-yl)-5-(trifluoromethyl)pyridin-2-yl]ethylidene}amino acetate](/img/structure/B13059147.png)
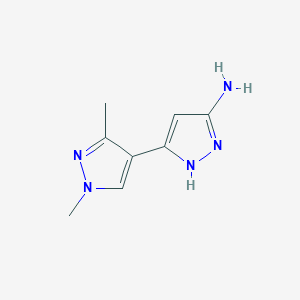

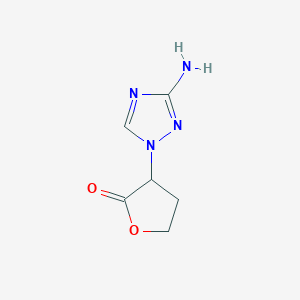
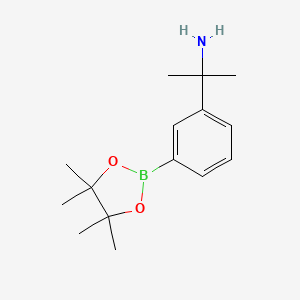
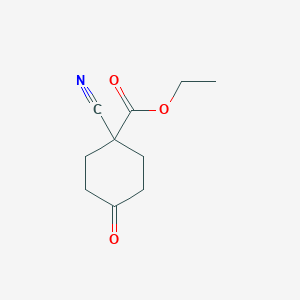
![Methyl 6-methyl-4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13059192.png)
